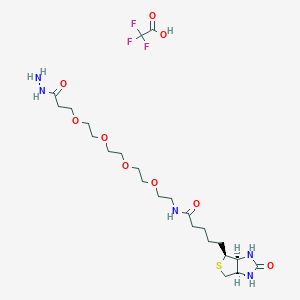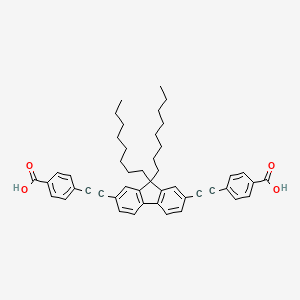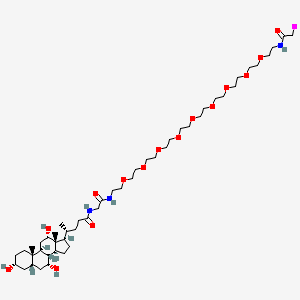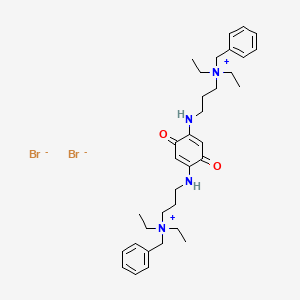
Tfax 488,tfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFAX 488, TFP is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TFAX 488, TFP is synthesized through a series of chemical reactions involving the introduction of fluorophores and reactive groups. The compound is typically prepared by reacting a suitable fluorophore with a tetrafluorophenyl (TFP) ester moiety. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of TFAX 488, TFP involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
TFAX 488, TFP primarily undergoes substitution reactions due to the presence of the TFP ester group. It reacts efficiently with primary amines to form stable dye-protein conjugates .
Common Reagents and Conditions
The common reagents used in the reactions involving TFAX 488, TFP include primary amines and buffers to maintain the pH. The reactions are typically carried out at room temperature to ensure optimal conjugation .
Major Products Formed
The major products formed from the reactions of TFAX 488, TFP are dye-protein conjugates. These conjugates are highly photostable and exhibit bright fluorescence, making them suitable for various imaging applications .
Scientific Research Applications
TFAX 488, TFP is widely used in scientific research due to its unique properties. Some of its applications include:
Flow Cytometry: Used to label cells for analysis and sorting.
Two-Photon Excitation Microscopy: Enables deep tissue imaging with minimal photodamage.
Super-Resolution Microscopy: Techniques such as dSTORM, SIM, and STED benefit from its bright and stable fluorescence
Biological Conjugation: Forms stable conjugates with proteins and antibodies, useful in various biochemical assays
Mechanism of Action
TFAX 488, TFP exerts its effects through the formation of stable conjugates with proteins or antibodies. The TFP ester group reacts with primary amines, forming a covalent bond that results in highly photostable and bright fluorescent conjugates. This mechanism allows for precise labeling and imaging of biological samples .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to TFAX 488, TFP include:
- Alexa Fluor 488
- FITC (Fluorescein isothiocyanate)
- Cy2
- ATTO 488
Uniqueness
TFAX 488, TFP stands out due to its exceptional photostability and brightness. Unlike other dyes, it is less susceptible to spontaneous hydrolysis during conjugation reactions, making it more reliable for long-term imaging applications .
Properties
Molecular Formula |
C39H44F4N4O11S2 |
|---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
InChI Key |
CLDXHCOMIZOUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)



![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)

![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)

